molecular formula C22H24N4O3 B11187860 3-(1-(4-methoxybenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(4-methoxybenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11187860
M. Wt: 392.5 g/mol
InChI Key: YJMZWVGOKYWBKL-UHFFFAOYSA-N
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Description

3-[1-(4-METHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-METHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Methoxybenzoyl Group: This step often involves acylation reactions using 4-methoxybenzoyl chloride and a suitable base.

    Formation of the Triazolone Moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can be used to modify the triazolone moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the triazolone moiety.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine and triazolone derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could be useful in the development of drugs for treating neurological disorders, inflammation, and other conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 3-[1-(4-METHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the triazolone moiety could modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmission, inhibition of inflammation, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Hydroxy-4-methoxybenzoyl)piperidin-3-yl]propanoic acid
  • 4-(Piperidin-1-yl)pyridine derivatives
  • Spirooxindolopyrrolidine-embedded piperidinone

Uniqueness

What sets 3-[1-(4-METHOXYBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE apart is its combination of a piperidine ring, a methoxybenzoyl group, and a triazolone moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

5-[1-(4-methoxybenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H24N4O3/c1-24-22(28)26(18-8-4-3-5-9-18)20(23-24)17-7-6-14-25(15-17)21(27)16-10-12-19(29-2)13-11-16/h3-5,8-13,17H,6-7,14-15H2,1-2H3

InChI Key

YJMZWVGOKYWBKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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